N-(4-methoxyphenyl)-N'-pentanoylthiourea
Description
Structure
2D Structure
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]pentanamide |
InChI |
InChI=1S/C13H18N2O2S/c1-3-4-5-12(16)15-13(18)14-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,14,15,16,18) |
InChI Key |
YYIMXLVLIXIOLN-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Thiourea Derivatives
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in ) increase electrochemical reactivity, while electron-donating groups (e.g., methoxy in ) enhance antioxidant activity.
- Conformational Stability : Piperazine rings in salts adopt chair conformations, stabilizing ionic interactions . Thioureas often exhibit syn–anti configurations, influencing hydrogen-bonding networks .
Table 2: Bioactivity Profiles of Thiourea Derivatives
Key Observations :
- Anthelmintic Activity : The 4-methoxyphenyl group contributes to reduced toxicity while maintaining efficacy, as seen in .
- Antioxidant and Cardioprotective Effects : Methoxy-substituted thioureas (e.g., H10 ) and thiazolyl-hydrazines show high bioactivity, likely due to radical-scavenging capabilities and improved membrane interactions.
- Structural Modifications : Adding fluorinated or heterocyclic moieties (e.g., furan in ) enhances target specificity and pharmacokinetics.
Pharmacokinetic and Drug-Likeness Comparisons
Table 3: Drug-Likeness and Physicochemical Properties
Key Observations :
- Drug-Likeness: Cyanophenyl derivatives score higher due to balanced LogP and hydrogen-bonding capacity, aligning with Lipinski’s rules.
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